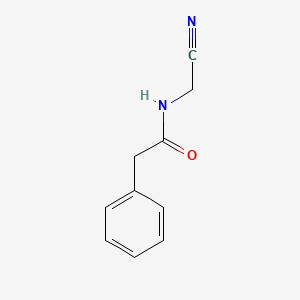
n-(cyanomethyl)-2-phenylacetamide
Overview
Description
n-(cyanomethyl)-2-phenylacetamide is an organic compound with the molecular formula C8H7N. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. This compound is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-(cyanomethyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the amination of styrene oxide catalyzed by a bimetallic catalyst such as zinc and chromium supported on gamma-alumina. The reaction is conducted at high temperatures (around 693 K) under ammonia at atmospheric pressure, yielding phenaceturonitrile with a high efficiency .
Industrial Production Methods: In industrial settings, phenaceturonitrile is typically produced by the reaction of benzyl chloride with sodium cyanide. This method, however, poses significant safety and environmental concerns due to the toxicity of sodium cyanide and the potential for environmental contamination .
Chemical Reactions Analysis
Types of Reactions: n-(cyanomethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
n-(cyanomethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of drugs such as phenobarbital and methylphenidate.
Industry: this compound is used in the production of fine chemicals and as a solvent in supercapacitors.
Mechanism of Action
The mechanism of action of phenaceturonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, phenaceturonitrile derivatives can inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The nitrile group in phenaceturonitrile is capable of forming covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways.
Comparison with Similar Compounds
n-(cyanomethyl)-2-phenylacetamide can be compared with other similar compounds such as phenylacetonitrile and phenylacetoacetonitrile:
Phenylacetonitrile: Similar in structure but lacks the additional functional groups that provide phenaceturonitrile with its unique reactivity and stability.
Phenylacetoacetonitrile: Contains both nitrile and ketone functional groups, making it more reactive in certain chemical reactions.
This compound stands out due to its balance of stability and reactivity, making it a versatile intermediate in various chemical processes.
Properties
CAS No. |
5467-51-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-phenylacetamide |
InChI |
InChI=1S/C10H10N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) |
InChI Key |
VTGAHHSISUODFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














